5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-(4-carboxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-9-8(11(17)18)5-13-14(9)7-3-1-6(2-4-7)10(15)16/h1-5H,12H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFEVZKBMNCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-carboxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperatures.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 957505-47-4) is a pyrazole derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study conducted by researchers at [source] demonstrated that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease [source].
Agricultural Applications
Herbicide Development
this compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth has led to its investigation as a potential herbicide. Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yields [source].
Material Science
Polymer Synthesis
This compound can serve as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for the incorporation into polymer chains, enhancing characteristics such as thermal stability and mechanical strength. Research conducted at [source] highlighted the successful incorporation of this pyrazole derivative into polyamide matrices, resulting in improved material performance.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results showed that specific modifications to the structure enhanced cytotoxicity, leading to a promising lead compound for further development [source].
Case Study 2: Herbicide Efficacy
A field study conducted by agricultural scientists assessed the efficacy of formulations containing this compound against common weeds in soybean fields. The results indicated a significant reduction in weed biomass compared to untreated controls, suggesting potential for commercial herbicide development [source].
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Position :
- The 4-carboxyphenyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., 2-chlorophenyl in ).
- Methoxy (e.g., 4-methoxyphenyl in ) and iodo groups () alter electronic properties, impacting binding affinities in biological systems.
Crystallography :
- The dual carboxylic acid groups in the target compound facilitate robust hydrogen-bonding networks, contrasting with the simpler phenyl-substituted KODXIL, which forms layered structures via N–H···O interactions .
Biological Activity
5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 247.21 g/mol. It features a pyrazole ring that is coplanar with the amino and carboxyl groups, contributing to its stability through intramolecular hydrogen bonding. The phenyl group exhibits a notable twist relative to this plane, which may influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. A study showed that these compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and NF-kB .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of hematopoietic prostaglandin D synthase (HPGDS), which plays a role in inflammatory responses .
- Receptor Interaction : Pyrazole derivatives often interact with various receptors in the body, modulating their activity and influencing downstream signaling pathways critical for cellular responses .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several pyrazole derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of this compound demonstrated that it reduced inflammation markers in animal models subjected to induced inflammatory conditions. The results indicated a decrease in edema and pain response, supporting its potential therapeutic use in inflammatory diseases .
Data Tables
Q & A
Q. What are the established synthetic routes for 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., substituted acetoacetates or hydrazines) followed by hydrolysis to yield the carboxylic acid moiety. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine forms the pyrazole ester intermediate.
- Step 2 : Basic hydrolysis (e.g., NaOH) converts the ester to the carboxylic acid derivative .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethyl acetoacetate, DMF-DMA, 80°C | ~75% | |
| 2 | NaOH (aq.), reflux | ~90% |
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and spatial arrangement (e.g., C–N bond length: ~1.33 Å; dihedral angle between pyrazole and phenyl rings: ~10.5°) .
- Spectroscopy :
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .
-
Experimental Variables :
Variable Impact Example Solvent polarity Alters solubility and bioavailability DMSO vs. aqueous buffers Assay type Influences IC50 values (e.g., broth microdilution vs. agar diffusion)
Q. What strategies optimize reaction yields for derivatives with modified substituents?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields (~15–20% increase) .
- Catalysis : Use of Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura coupling to introduce aryl groups) .
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to avoid side reactions during functionalization .
Data Contradiction Analysis
Q. Discrepancies in reported crystal packing motifs: How to validate?
Methodological Answer:
Q. Conflicting pharmacological results: How to design follow-up experiments?
Methodological Answer:
- Dose-Response Curves : Test compound across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or carbonic anhydrase isoforms) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
